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This technical guide provides a comprehensive overview of the thermodynamic properties

associated with the formation of iron aluminides. Iron aluminides are intermetallic

compounds of iron and aluminum that exhibit attractive properties for high-temperature

applications, including excellent oxidation and corrosion resistance, low density, and high

strength-to-weight ratios.[1] A thorough understanding of the thermodynamics of their formation

is critical for the development, processing, and application of these materials. This guide

summarizes key thermodynamic data, details the experimental methodologies used to obtain

this data, and provides visual representations of the underlying principles and workflows.

Thermodynamic Data of Iron Aluminide Formation
The formation of various iron aluminide phases is characterized by negative enthalpies and

Gibbs free energies of formation, indicating that these intermetallic compounds are stable

relative to the constituent elements. The primary iron aluminide phases of interest include

Fe3Al, FeAl, FeAl2, Fe2Al5, and FeAl3. The thermodynamic stability of these phases is a key

factor in determining the phase evolution during synthesis and heat treatment. For instance,

while FeAl3 may have a highly negative Gibbs free energy of formation at lower temperatures,

kinetic factors and the stability of other phases at higher temperatures can influence the final

phase composition of the alloy.[2]
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The standard enthalpy of formation (ΔH°f) is a critical parameter that quantifies the heat

released or absorbed during the formation of a compound from its constituent elements in their

standard states. For iron aluminides, the formation is an exothermic process. The table below

presents a compilation of experimentally determined standard enthalpies of formation for

various iron aluminide phases. It is important to note that values can vary between different

studies due to variations in experimental techniques and analytical methods.

Intermetallic Phase Formation Reaction
Standard Enthalpy of
Formation (ΔH°f) at 298 K
(kJ/mol of atoms)

Fe3Al 3Fe + Al → Fe3Al -24.6 ± 0.4

FeAl Fe + Al → FeAl -33.7 ± 1.0

FeAl2 Fe + 2Al → FeAl2 -27.8

Fe2Al5 2Fe + 5Al → Fe2Al5 -30.5

FeAl3 Fe + 3Al → FeAl3 -28.9 ± 0.5

Note: The data presented is a synthesis of values reported in the literature. Discrepancies may

exist between different sources.

Gibbs Free Energy and Entropy of Formation
The Gibbs free energy of formation (ΔG°f) determines the spontaneity of a reaction at a given

temperature and is related to the enthalpy (ΔH°f) and entropy (ΔS°f) of formation by the

equation: ΔG°f = ΔH°f - TΔS°f. The following table provides temperature-dependent equations

for the standard Gibbs free energy of formation for several iron aluminide phases, as well as

specific values at 973 K (700°C).
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Intermetallic Phase
Standard Gibbs Free
Energy of Formation
(ΔG°f) (J/mol of atoms)

ΔG°f at 973 K (J/mol of
atoms)

Fe3Al -16160 + 21.68T 4934.64

FeAl -24210 + 11.81T -12718.9

FeAl2 -33680 + 15.29T -18802.8

Fe2Al5 -45290 + 19.97T -25859.2

FeAl3 -49060 + 21.78T -27868.1

Source: Adapted from data reported by Ivanov.[2] It is important to note that other sources

report different values, for instance, some studies indicate a negative Gibbs free energy of

formation for Fe3Al at 700°C, in contrast to the data presented here.[2]

Experimental Protocols for Thermodynamic
Measurements
The determination of thermodynamic properties of intermetallic compounds like iron
aluminides relies on precise experimental techniques. The two primary methods discussed

here are high-temperature solution calorimetry and Knudsen effusion mass spectrometry.

High-Temperature Solution Calorimetry
High-temperature solution calorimetry is a powerful technique for the direct measurement of the

enthalpy of formation of alloys and intermetallic compounds.[3]

Methodology:

Sample Preparation: High-purity elemental iron and aluminum are melted in the desired

stoichiometric ratio in an inert atmosphere (e.g., purified argon) using a technique such as

levitation melting to prevent contamination. The resulting alloy is then annealed at a high

temperature to ensure homogeneity and the formation of the desired single-phase

intermetallic compound. The crystal structure and composition of the prepared sample are

verified using X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS).
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Calorimeter Setup: A high-temperature calorimeter, such as a Tian-Calvet type, is used. The

calorimeter contains a molten metal solvent, typically liquid aluminum, maintained at a

constant high temperature (e.g., 1073 K or 1271 K).[3] The calorimeter is calibrated by

dropping a known mass of a pure metal with a well-established heat content into the solvent.

Measurement of Heat of Solution:

A small, precisely weighed sample of the prepared iron aluminide intermetallic is dropped

from room temperature into the molten aluminum bath. The heat generated or absorbed

during the dissolution of the sample is measured by the calorimeter, yielding the heat of

solution of the alloy (ΔHsol,alloy).

In separate experiments, the heat of solution of the constituent elements (pure iron and

pure aluminum) are measured by dropping them into the same solvent at the same

temperature (ΔHsol,Fe and ΔHsol,Al).

Calculation of Enthalpy of Formation: The standard enthalpy of formation of the iron
aluminide (ΔH°f,alloy) at room temperature (298 K) is calculated using Hess's law. The

thermochemical cycle involves the dissolution of the alloy and its constituent elements in the

solvent. The enthalpy of formation is determined by the difference between the sum of the

heats of solution of the pure elements and the heat of solution of the alloy, taking into

account the stoichiometric coefficients.

Knudsen Effusion Mass Spectrometry (KEMS)
Knudsen Effusion Mass Spectrometry (KEMS) is a technique used to determine the

thermodynamic activities and partial pressures of components in a material at high

temperatures. From these measurements, the Gibbs free energy, enthalpy, and entropy of

formation can be derived.[4]

Methodology:

Sample Preparation: An iron aluminide sample of known composition is placed inside a

Knudsen cell, which is a small, inert container (often made of a refractory material like

alumina or tungsten) with a small orifice.
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Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a

precise, stable temperature. At this temperature, the sample establishes a vapor pressure in

equilibrium with the solid phase. A molecular beam of the vapor effuses through the orifice.

Mass Spectrometry: The effusing molecular beam is directed into the ion source of a mass

spectrometer. The vapor species are ionized, typically by electron impact, and the resulting

ions are separated by their mass-to-charge ratio and detected. This provides the ion

intensities of the different vapor species (e.g., Fe and Al).

Data Analysis and Calculation:

The partial pressure of each component (p_i) is related to the measured ion intensity (I_i)

by the equation p_i = k_i * I_i * T, where k_i is a sensitivity factor and T is the absolute

temperature.

The thermodynamic activity (a_i) of a component in the alloy is determined by the ratio of

its partial pressure above the alloy to the vapor pressure of the pure component (p°_i) at

the same temperature: a_i = p_i / p°_i.

By measuring the temperature dependence of the partial pressures, the partial molar

enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

The partial Gibbs free energy of the components in the alloy is then calculated from their

activities. These partial molar quantities are then integrated using the Gibbs-Duhem

equation to obtain the integral Gibbs free energy of formation of the alloy. From the

temperature dependence of the Gibbs free energy, the enthalpy and entropy of formation

can be determined.

Visualizing Thermodynamic Relationships and
Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts

and workflows related to the thermodynamics of iron aluminide formation.
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Caption: Workflow for determining thermodynamic properties of iron aluminides.
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Caption: Relationship between different iron aluminide phases with increasing aluminum

content.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b576875#thermodynamic-properties-of-iron-aluminide-
formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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